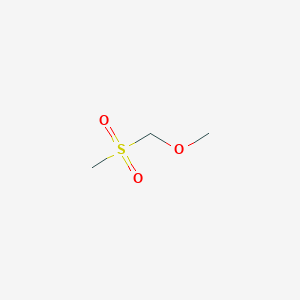
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-((ethylphenylamino)sulfonyl)-4-methylaniline, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of corresponding aromatic compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles under controlled conditions.
Major Products
Oxidation: Aromatic acids and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Biological Molecules: The compound can bind to proteins and nucleic acids, affecting their function and structure.
Redox Reactions: The azo group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is unique due to its specific structural features, such as the presence of the ethylphenylamino group and the azo linkage, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific colorimetric and chemical characteristics.
Propiedades
Número CAS |
68214-56-2 |
|---|---|
Fórmula molecular |
C25H21N3Na2O9S3 |
Peso molecular |
649.6 g/mol |
Nombre IUPAC |
disodium;8-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C25H23N3O9S3.2Na/c1-3-28(19-7-5-4-6-8-19)38(30,31)22-14-18(11-9-16(22)2)26-27-25-21(29)12-10-17-13-20(39(32,33)34)15-23(24(17)25)40(35,36)37;;/h4-15,29H,3H2,1-2H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clave InChI |
PAADLUNUXAUQFN-UHFFFAOYSA-L |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)





